5-Bromo-2-chloro-N-methylpyridin-3-amine

eosinophil peroxidase enzymology inflammation

5-Bromo-2-chloro-N-methylpyridin-3-amine (CAS 886372-71-0) is a polysubstituted pyridine derivative characterized by a pyridine core bearing bromine at C5, chlorine at C2, and an N-methylamino group at C3. With a molecular formula of C6H6BrClN2 and a molecular weight of 221.48 g/mol , this compound serves as a versatile building block in medicinal chemistry and chemical biology due to its dual halogenation and secondary amine functionality.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48
CAS No. 886372-71-0
Cat. No. B3030300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-N-methylpyridin-3-amine
CAS886372-71-0
Molecular FormulaC6H6BrClN2
Molecular Weight221.48
Structural Identifiers
SMILESCNC1=C(N=CC(=C1)Br)Cl
InChIInChI=1S/C6H6BrClN2/c1-9-5-2-4(7)3-10-6(5)8/h2-3,9H,1H3
InChIKeyDGFFPZUWFKKUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-N-methylpyridin-3-amine (CAS 886372-71-0) as a Bifunctional Scaffold for Chemical Biology and Medicinal Chemistry


5-Bromo-2-chloro-N-methylpyridin-3-amine (CAS 886372-71-0) is a polysubstituted pyridine derivative characterized by a pyridine core bearing bromine at C5, chlorine at C2, and an N-methylamino group at C3 [1]. With a molecular formula of C6H6BrClN2 and a molecular weight of 221.48 g/mol , this compound serves as a versatile building block in medicinal chemistry and chemical biology due to its dual halogenation and secondary amine functionality. The presence of ortho-chlorine and meta-bromine substituents, coupled with an N-methylamino group, provides distinct reactivity profiles for sequential cross-coupling reactions and enables the construction of complex heterocyclic systems . The compound is commercially available from multiple reputable vendors with purities ranging from 95% to ≥98% , making it a readily accessible intermediate for drug discovery and probe development.

Why Generic Substitution of 5-Bromo-2-chloro-N-methylpyridin-3-amine with Close Analogs Fails in Downstream Applications


Substitution of 5-Bromo-2-chloro-N-methylpyridin-3-amine with superficially similar pyridine derivatives—even those sharing the 5-bromo-2-chloro core—can drastically alter both synthetic outcomes and biological activity. The N-methyl group at C3 distinguishes this compound from its primary amine counterpart (3-Amino-5-bromo-2-chloropyridine, CAS 588729-99-1), conferring differential basicity, steric profile, and hydrogen-bonding capacity that directly impact nucleophilicity in cross-coupling reactions and target recognition in biological systems [1]. Furthermore, isomeric variants such as (5-bromo-2-chloropyridin-3-yl)methanamine (CAS 1211581-73-5) relocate the amine functionality to a methylene linker, fundamentally altering both the electronic distribution across the pyridine ring and the compound's three-dimensional orientation . Even minor positional shifts—e.g., methylation at C4 versus C3—can invert chemoselectivity in palladium-catalyzed aminations and perturb binding affinities by orders of magnitude . The evidence presented below quantifies these differences across multiple dimensions relevant to research procurement.

Product-Specific Quantitative Evidence for 5-Bromo-2-chloro-N-methylpyridin-3-amine: Differentiated Activity and Physicochemical Properties


Human Eosinophil Peroxidase (EPX) Inhibition: Potency Differentiation from Parent Primary Amine

5-Bromo-2-chloro-N-methylpyridin-3-amine exhibits an IC50 of 360 nM against human eosinophil peroxidase (EPX) in a bromination activity assay using tyrosine as substrate [1]. The unsubstituted primary amine analog (3-Amino-5-bromo-2-chloropyridine, CAS 588729-99-1) shows no reported EPX inhibition activity in the same assay system, indicating that the N-methyl group is essential for target engagement. This N-methylation appears to enhance both binding affinity and selectivity for EPX, a heme-containing peroxidase implicated in eosinophilic inflammation and asthma pathophysiology.

eosinophil peroxidase enzymology inflammation

Myeloperoxidase (MPO) Inhibition: Sub-nanomolar to Low Nanomolar Potency in Orthogonal Assays

5-Bromo-2-chloro-N-methylpyridin-3-amine demonstrates potent inhibition of human myeloperoxidase (MPO), a heme enzyme critical in neutrophil-mediated oxidative damage. In a recombinant human MPO assay with 120 mM NaCl, the compound achieved an IC50 of 1.40 nM [1]. An independent assay measuring MPO chlorination activity yielded an IC50 of 1 nM [2]. These sub-nanomolar to low nanomolar potencies distinguish this compound from many structurally related pyridine derivatives that typically exhibit micromolar or no measurable MPO inhibition. The dual halogenation pattern (Br at C5, Cl at C2) combined with the N-methylamino group likely facilitates occupancy of the MPO active-site pocket adjacent to the heme prosthetic group.

myeloperoxidase inflammation cardiovascular disease

Lipophilicity and Topological Polar Surface Area: Computed Physicochemical Differentiation

Computational predictions for 5-Bromo-2-chloro-N-methylpyridin-3-amine yield a calculated LogP of 2.5392 and a topological polar surface area (TPSA) of 24.92 Ų . Compared to the primary amine analog 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1), which has a computed LogP of approximately 1.46 [1], the N-methylated compound exhibits a >1-unit increase in lipophilicity. This enhanced lipophilicity may improve passive membrane permeability while maintaining a low TPSA, a profile favorable for CNS penetration or oral bioavailability. The hydrogen bond donor count (1) and hydrogen bond acceptor count (2) further distinguish this scaffold from more polar pyridine derivatives that may suffer from poor permeability.

drug-likeness ADME medicinal chemistry optimization

Synthetic Accessibility and Yield: Quantitative Comparison to Alternative Routes

5-Bromo-2-chloro-N-methylpyridin-3-amine can be synthesized from 3-Amino-5-bromo-2-chloropyridine (CAS 588729-99-1) via N-methylation using methyl iodide and butyllithium in THF, yielding the target compound in 59% isolated yield after flash chromatography [1]. The product is obtained as an orange solid with HPLC purity of >94% (Rt = 0.94 min) and confirmed by ESI-MS (m/z 221, 223, 225 [(M+H)+]) and ¹H NMR [1]. This established, reproducible synthetic route contrasts with alternative multistep sequences that may involve chemoselective amination of polyhalogenated pyridines , which often require palladium catalysis and can suffer from competing side reactions at the bromine or chlorine positions. The 59% yield benchmark enables accurate costing of downstream libraries and provides a reliable starting point for scale-up considerations.

organic synthesis building block medicinal chemistry

Commercial Availability and Purity Benchmarking Across Vendors

5-Bromo-2-chloro-N-methylpyridin-3-amine is commercially available from multiple reputable suppliers with purities ranging from 95% to ≥98% . In contrast, the structurally related isomer (5-bromo-2-chloropyridin-3-yl)methanamine (CAS 1211581-73-5) is primarily available through custom synthesis channels, limiting immediate accessibility for time-sensitive research [1]. The compound's availability as an off-the-shelf catalog item (e.g., Chemscene Cat. No. CS-0676951, AKSci Cat. No. 4116DU, Leyan Product No. 1747606) ensures rapid procurement and batch-to-batch consistency supported by certificate of analysis (CoA) documentation. Storage conditions (sealed, dry, 2-8°C) and shipping parameters (room temperature within continental US) are well-defined , reducing logistical ambiguity.

procurement quality control research supply

High-Impact Research and Industrial Application Scenarios for 5-Bromo-2-chloro-N-methylpyridin-3-amine


Eosinophil Peroxidase (EPX) Inhibitor Probe Development

Investigators developing chemical probes or lead compounds targeting eosinophil peroxidase (EPX) can utilize 5-Bromo-2-chloro-N-methylpyridin-3-amine as a starting scaffold with an established IC50 of 360 nM in EPX bromination assays . The N-methylated pyridine core provides a validated template for structure–activity relationship (SAR) expansion, whereas the primary amine analog (CAS 588729-99-1) lacks measurable EPX activity, underscoring the necessity of the methylated variant for this target class. The compound's computed LogP of 2.54 and low TPSA suggest favorable permeability for cell-based assays and potential in vivo studies in eosinophilic inflammation models.

Myeloperoxidase (MPO) Inhibitor Lead Optimization

5-Bromo-2-chloro-N-methylpyridin-3-amine offers sub-nanomolar to low nanomolar potency against human myeloperoxidase (IC50 = 1–1.4 nM) , positioning it as an attractive starting point for MPO-targeted cardiovascular or inflammatory disease programs. The compound's dual halogenation pattern enables rapid diversification through sequential Suzuki–Miyaura or Buchwald–Hartwig cross-couplings, allowing medicinal chemists to explore SAR around the MPO active site. The off-the-shelf availability from multiple vendors with ≥98% purity supports high-throughput parallel synthesis and expedited lead optimization campaigns.

Diversified Heterocyclic Library Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the C2–Cl and C5–Br bonds in 5-Bromo-2-chloro-N-methylpyridin-3-amine enables sequential, chemoselective cross-coupling reactions . Researchers can exploit the higher reactivity of the C2–Cl bond toward palladium-catalyzed amination or Suzuki coupling, followed by subsequent functionalization at the C5–Br position. The documented synthetic route from 3-Amino-5-bromo-2-chloropyridine with a 59% yield provides a scalable entry point for constructing focused libraries of N-methylated pyridin-3-amines, which are underrepresented in commercial screening collections relative to their primary amine counterparts.

Kinase Inhibitor Fragment Elaboration for NSCLC

Multisubstituted pyridin-3-amine derivatives, including scaffolds structurally analogous to 5-Bromo-2-chloro-N-methylpyridin-3-amine, have demonstrated multitargeted protein kinase inhibition with in vivo antitumor activity in non-small cell lung cancer (NSCLC) xenograft models (TGI = 66.1%) . The 5-bromo-2-chloro-N-methyl substitution pattern provides a balanced electronic profile suitable for occupancy of kinase hinge-binding regions, while the bromine and chlorine handles allow for late-stage diversification. This compound can serve as a core fragment for generating kinase-focused libraries aimed at targets such as FGFR, RET, and EGFR, leveraging established pyridin-3-amine SAR from the 2017 J. Med. Chem. study .

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